molecular formula C9H17N B13205641 7-Methyl-2-azaspiro[4.4]nonane

7-Methyl-2-azaspiro[4.4]nonane

Cat. No.: B13205641
M. Wt: 139.24 g/mol
InChI Key: RBDQSWLPPHOXEI-UHFFFAOYSA-N
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Description

7-Methyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

7-Methyl-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 7-Methyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-2-azaspiro[4.4]nonane is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

8-methyl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C9H17N/c1-8-2-3-9(6-8)4-5-10-7-9/h8,10H,2-7H2,1H3

InChI Key

RBDQSWLPPHOXEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CCNC2

Origin of Product

United States

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